4-Isopropyl-2-pentadecyl-1,3-dioxolane

Description

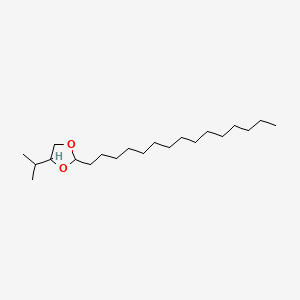

4-Isopropyl-2-pentadecyl-1,3-dioxolane is a cyclic acetal derivative of 1,3-dioxolane, characterized by a pentadecyl (C15) chain at position 2 and an isopropyl group at position 4 of the dioxolane ring. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally similar 1,3-dioxolane derivatives discussed in the literature .

Propriétés

Numéro CAS |

56599-35-0 |

|---|---|

Formule moléculaire |

C21H42O2 |

Poids moléculaire |

326.6 g/mol |

Nom IUPAC |

2-pentadecyl-4-propan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-18-20(23-21)19(2)3/h19-21H,4-18H2,1-3H3 |

Clé InChI |

YYVOCDSHVIDWES-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC1OCC(O1)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of 1,3-Dioxolane Precursors

The synthesis begins with 1,3-dioxolane as a foundational precursor. Cyclization reactions are employed to construct the five-membered dioxolane ring, with modifications introduced at specific carbon positions. Key steps include:

- Ring formation : Acid-catalyzed cyclization (e.g., using sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

- Substituent introduction : Sequential alkylation with isopropyl and pentadecyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

Table 1: Typical Reaction Conditions for Cyclization

| Parameter | Acid-Catalyzed Method | Lewis Acid Method |

|---|---|---|

| Catalyst | H₂SO₄ | AlCl₃ |

| Temperature | 80–100°C | 60–80°C |

| Solvent | Toluene | Dichloromethane |

| Reaction Time | 6–8 hours | 4–6 hours |

Alkylation Strategies for Side-Chain Incorporation

The pentadecyl and isopropyl groups are introduced through alkylation:

- Pentadecyl chain : Derived from pentadecyl bromide or chloride via SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF).

- Isopropyl group : Added using isopropyl iodide or bromide, often with phase-transfer catalysts to enhance reactivity.

Table 2: Alkylation Reagents and Efficiency

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| Pentadecyl bromide | 78–82 | ≥95 |

| Isopropyl iodide | 85–88 | ≥97 |

Acid-Catalyzed vs. Lewis Acid-Mediated Approaches

Two primary catalytic systems are utilized:

- Protic acids (e.g., H₂SO₄) : Promote cyclization via protonation of carbonyl oxygen, enhancing electrophilicity.

- Lewis acids (e.g., AlCl₃) : Facilitate dioxolane formation through coordination with oxygen atoms, lowering activation energy.

Table 3: Catalyst Performance Comparison

| Metric | H₂SO₄ | AlCl₃ |

|---|---|---|

| Reaction Rate | Moderate | Fast |

| Byproduct Formation | Higher | Lower |

| Scalability | Industrial | Lab-scale |

Purification and Isolation Techniques

Post-synthesis purification employs:

- Column chromatography : For initial separation using silica gel and hexane/ethyl acetate gradients.

- Crystallization : Recrystallization from ethanol or acetone to achieve >99% purity.

- Advanced methods : Semi-preparative HPLC on chiral stationary phases (e.g., Chiracel OD) for enantiomeric resolution, though primarily applied to structurally related dioxolanes.

Analyse Des Réactions Chimiques

Types of Reactions

4-Isopropyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the isopropyl or pentadecyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Applications De Recherche Scientifique

4-Isopropyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Biology: The compound can be used in studies of lipid metabolism and as a model compound for studying cyclic acetals in biological systems.

Mécanisme D'action

The mechanism of action of 4-Isopropyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, including lipid metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

1,3-Dioxolane derivatives vary significantly based on substituent type, position, and chain length. Below is a comparative analysis with key analogues:

*Estimated based on structural formula.

Key Findings from Comparative Studies

- Volatility and Solubility: Shorter-chain derivatives (e.g., 2-ethyl-2-methyl-1,3-dioxolane) exhibit higher volatility, making them suitable as solvents . In contrast, the long pentadecyl chain in this compound reduces volatility, favoring applications in non-volatile matrices. Polar substituents (e.g., phenyl in 4-methyl-2-phenyl-1,3-dioxolane) enhance solubility in organic phases, while alkyl chains increase lipophilicity .

Applications :

- Food Chemistry : 2-Isopropyl-4,5-dimethyl-1,3-dioxolane is linked to flavor changes in beer, with concentrations up to 100 μg/L .

- Industrial Use : 2-Ethyl-2-methyl-1,3-dioxolane is manufactured via acetalization of glycols with ketones, emphasizing cost-effective scaling .

- Safety : Derivatives with aromatic groups (e.g., 4-methyl-2-phenyl-1,3-dioxolane) require caution due to mild toxicity, whereas long-chain alkyl variants may pose lower acute risks .

Synthetic Challenges :

- Introducing a pentadecyl group (C15) at position 2 likely necessitates specialized catalysts or stepwise synthesis, contrasting with smaller analogues produced via straightforward acetal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.